Orthogonal Reactivity: Chemoselective Cross-Coupling of the C-Br Bond Over the C-Cl Bond
The C-Br bond in 6-bromo-1-chloro-2,7-naphthyridine is significantly more reactive in palladium-catalyzed cross-couplings than the C-Cl bond. This is a class-level inference from the general reactivity of aryl halides in Suzuki-Miyaura couplings. The difference in bond dissociation energies (C-Br ~ 337 kJ/mol vs. C-Cl ~ 397 kJ/mol) [1] translates into a practical advantage, allowing for the selective functionalization of the 6-position with an aryl or alkyl group while leaving the 1-chloro substituent intact for a subsequent, distinct transformation.
| Evidence Dimension | Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-Br: ~ 337 kJ/mol |
| Comparator Or Baseline | C-Cl: ~ 397 kJ/mol |
| Quantified Difference | Approximately 60 kJ/mol lower BDE for the C-Br bond. |
| Conditions | General class property of aryl halides |
Why This Matters
This predictable chemoselectivity is paramount for planning efficient, step-economical synthetic routes, reducing the number of required protecting group manipulations and purification steps.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
